![molecular formula C20H17N5O3S B2512393 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1358401-76-9](/img/structure/B2512393.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
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Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Positive Inotropic Effects
Compounds related to the specified chemical structure have been synthesized and evaluated for their positive inotropic activity, which is the ability to increase the force of heart muscle contractions. Such compounds have shown favorable activity compared to standard drugs like milrinone in isolated rabbit heart preparations, suggesting potential benefits in treating heart conditions (Zhang et al., 2008).
Antimicrobial Activities
Another area of application is in the development of antimicrobial agents. Novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing a quinoline ring synthesized from related compounds have been studied for their antimicrobial activity. Some of these derivatives have shown significant activity against bacteria and fungi, suggesting potential as new antimicrobial agents (Yurttaş et al., 2020).
Anticonvulsant Properties
Research into the anticonvulsant properties of triazoloquinoxaline derivatives has also been conducted. Compounds synthesized for this purpose have demonstrated promising anticonvulsant activities in preclinical models, indicating potential applications in treating seizure disorders (Alswah et al., 2013).
Anticancer Activities
The synthesis of urea derivatives from triazoloquinoxalin-7-amine has led to compounds with significant anticancer activity. Such activities were observed in vitro against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of these compounds in cancer therapy (Reddy et al., 2015).
Neuroprotection
Compounds analogous to the specified chemical structure have been studied for their neuroprotective effects. For example, NBQX, a related compound, has been shown to protect against cerebral ischemia by inhibiting excitatory amino acid receptors, suggesting a potential role in treating stroke and other neurodegenerative conditions (Sheardown et al., 1990).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-12-23-24-19-20(22-14-4-2-3-5-15(14)25(12)19)29-11-18(26)21-13-6-7-16-17(10-13)28-9-8-27-16/h2-7,10H,8-9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMARVGOZIHSJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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